molecular formula C16H16O4 B14403023 2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid CAS No. 87567-78-0

2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid

Cat. No.: B14403023
CAS No.: 87567-78-0
M. Wt: 272.29 g/mol
InChI Key: BRMPRODTZDSJQT-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,3-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzyl chloride with benzoic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzoic acid: Similar in structure but lacks the phenylmethyl group.

    2,3-Dimethylbenzoic acid: Similar but with methyl groups instead of methoxy groups.

    2-Methylbenzoic acid: Contains a single methyl group instead of the dimethoxyphenylmethyl group.

Uniqueness

2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid is unique due to the presence of both the benzoic acid moiety and the 2,3-dimethoxyphenylmethyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

CAS No.

87567-78-0

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-[(2,3-dimethoxyphenyl)methyl]benzoic acid

InChI

InChI=1S/C16H16O4/c1-19-14-9-5-7-12(15(14)20-2)10-11-6-3-4-8-13(11)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

BRMPRODTZDSJQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CC2=CC=CC=C2C(=O)O

Origin of Product

United States

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